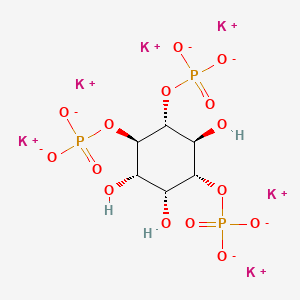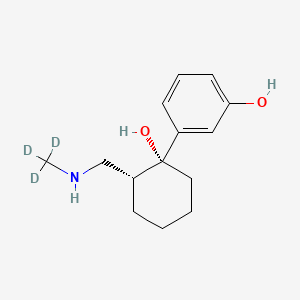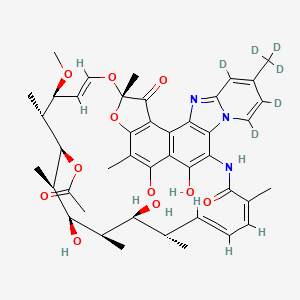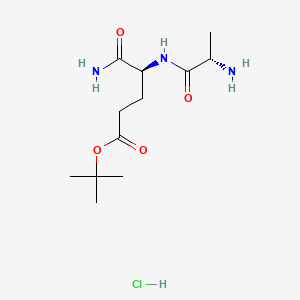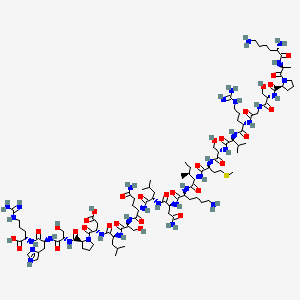![molecular formula C20H24N2O2 B563553 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester CAS No. 1185114-46-8](/img/structure/B563553.png)
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester
描述
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester is a synthetic compound used primarily in biochemical and pharmaceutical research. It is characterized by the presence of a phenyl group labeled with carbon-13, which makes it useful in various spectroscopic studies. This compound is often employed in the study of molecular interactions and metabolic pathways due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenyl groups. The phenyl group is labeled with carbon-13 through isotopic exchange reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester is widely used in scientific research due to its stable isotope labeling.
Chemistry:
- Used in NMR spectroscopy to study molecular structures and dynamics.
- Employed in mass spectrometry for tracing metabolic pathways.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Helps in understanding protein-ligand binding mechanisms.
Medicine:
- Investigated for its potential as a drug precursor.
- Used in pharmacokinetic studies to track drug metabolism.
Industry:
- Applied in the development of new synthetic methodologies.
- Used in the production of labeled compounds for research and development.
作用机制
The mechanism of action of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The carbon-13 label allows for detailed tracking of the compound within biological systems. It primarily interacts with enzymes and receptors, providing insights into their function and regulation. The pathways involved include metabolic processes where the compound is either incorporated into or modified by biological molecules.
相似化合物的比较
- 4-(Phenyl-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester (without carbon-13 labeling).
- 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Ethyl Ester (ethyl ester variant).
Uniqueness: The primary uniqueness of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester lies in its carbon-13 labeling, which makes it particularly valuable for spectroscopic studies. This labeling allows for precise tracking and analysis in complex biological systems, providing a significant advantage over non-labeled or differently labeled analogs.
This compound’s versatility in various fields of research, from chemistry to medicine, underscores its importance and utility in scientific advancements.
属性
IUPAC Name |
methyl 1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3/i3+1,6+1,7+1,10+1,11+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNCHCGYDKUTA-WJVBWBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





